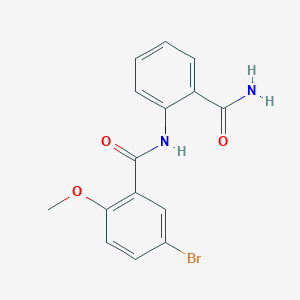
5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide, also known as BCPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory activity. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide in lab experiments is its potent inhibitory activity against cancer cells. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, more research is needed to determine the potential side effects of 5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide and its safety for use in humans.
Métodos De Síntesis
5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide can be synthesized through a multi-step process, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide and carbamoyl chloride to produce 5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
Fórmula molecular |
C15H13BrN2O3 |
|---|---|
Peso molecular |
349.18 g/mol |
Nombre IUPAC |
5-bromo-N-(2-carbamoylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-13-7-6-9(16)8-11(13)15(20)18-12-5-3-2-4-10(12)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) |
Clave InChI |
UJXJNUPNCKLEHQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2C(=O)N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B244825.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)
![2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244836.png)
![2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B244843.png)
![2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244847.png)
![2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244848.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B244849.png)
![2-methoxy-3-methyl-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244850.png)
